molecular formula C13H20O4S2 B14546208 tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate CAS No. 62280-78-8

tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate

Cat. No.: B14546208
CAS No.: 62280-78-8
M. Wt: 304.4 g/mol
InChI Key: ANTWERWJRRIMKU-UHFFFAOYSA-N
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Description

tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate is an organic compound that features a 1,3-dithiane ring, which is a sulfur-containing heterocycle

Preparation Methods

The synthesis of tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of an acid catalyst. This reaction forms the 1,3-dithiane ring. The specific conditions and reagents used can vary, but common catalysts include Lewis acids such as zinc chloride or boron trifluoride .

Chemical Reactions Analysis

tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the development of new drugs that target specific enzymes or pathways.

    Industry: The compound is used in the production of polymers and other materials that require sulfur-containing building blocks.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate involves its ability to form stable complexes with metal ions and other molecules. The sulfur atoms in the 1,3-dithiane ring can coordinate with metal ions, which can influence the reactivity and stability of the compound. This coordination ability makes it useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ethyl (1,3-dithian-2-ylidene)propanedioate include other 1,3-dithianes and 1,3-dithiolanes. These compounds share the sulfur-containing ring structure but differ in their substituents and overall reactivity. For example:

These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes and undergo a variety of chemical reactions.

Properties

CAS No.

62280-78-8

Molecular Formula

C13H20O4S2

Molecular Weight

304.4 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-(1,3-dithian-2-ylidene)propanedioate

InChI

InChI=1S/C13H20O4S2/c1-5-16-10(14)9(11(15)17-13(2,3)4)12-18-7-6-8-19-12/h5-8H2,1-4H3

InChI Key

ANTWERWJRRIMKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1SCCCS1)C(=O)OC(C)(C)C

Origin of Product

United States

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